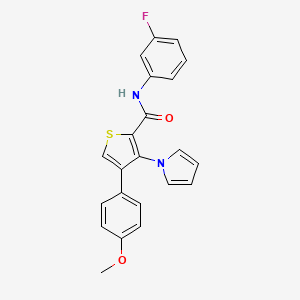
N-(3-fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
描述
N-(3-Fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 3-fluorophenyl group on the amide nitrogen, a 4-methoxyphenyl substituent at the 4-position of the thiophene ring, and a 1H-pyrrol-1-yl group at the 3-position.
属性
IUPAC Name |
N-(3-fluorophenyl)-4-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S/c1-27-18-9-7-15(8-10-18)19-14-28-21(20(19)25-11-2-3-12-25)22(26)24-17-6-4-5-16(23)13-17/h2-14H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYCJVNRBFDARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₂₅H₂₄F N₃O₂S
- Molecular Weight : 437.53 g/mol
- CAS Number : 1251625-01-0
The presence of a thiophene ring, fluorine atom, and methoxy group suggests a complex interaction with biological targets that may confer unique pharmacological properties.
Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action, including:
- Inhibition of Tumor Growth : Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including colorectal carcinoma and lung cancer.
- Induction of Apoptosis : Studies suggest that such compounds can enhance apoptotic pathways by regulating pro-apoptotic and anti-apoptotic proteins.
- Targeting Specific Proteins : Molecular docking studies indicate potential interactions with proteins involved in cancer progression, such as Caspase 9 and MDM2.
Anticancer Activity
Recent studies have focused on the anticancer properties of related compounds. For instance, a study involving indole derivatives demonstrated significant cytotoxic effects against human cancer cell lines with IC50 values ranging from 6.76 µg/mL to 371.36 µg/mL . The following table summarizes some key findings from related research:
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 7f | HCT116 (Colorectal) | 6.76 | Apoptosis induction via caspase activation |
| Compound X | A549 (Lung Cancer) | 193.93 | Inhibition of cell proliferation |
| N-(3-fluorophenyl)... | Various | TBD | TBD |
Pharmacological Properties
The pharmacological profile of compounds in this class often includes:
- Anti-inflammatory Activity : Compounds similar to this compound have been noted for their ability to reduce inflammation markers.
- Antimicrobial Effects : Some derivatives exhibit antimicrobial properties, suggesting a broad spectrum of biological activity.
Case Studies
Several case studies have highlighted the efficacy of structurally related compounds in clinical settings:
-
Case Study on Colorectal Cancer :
- A series of indole-based compounds showed promising results in inhibiting the growth of colorectal cancer cells. The study indicated that the compounds could serve as potential chemotherapeutic agents due to their ability to induce apoptosis and inhibit tumor growth.
-
Case Study on Lung Cancer :
- Research demonstrated that specific derivatives could significantly reduce the viability of A549 lung cancer cells, indicating their potential as effective treatments for lung cancer.
相似化合物的比较
Comparison with Structural Analogs
2.1.1. N-(3,4-Dimethoxyphenyl)-4-(3-Fluorophenyl)-3-(1H-Pyrrol-1-yl)thiophene-2-Carboxamide ()
- Structure : The amide nitrogen is substituted with a 3,4-dimethoxyphenyl group, and the thiophene bears a 3-fluorophenyl substituent.
- The 3-fluorophenyl on the thiophene (vs. the target’s 4-methoxyphenyl) introduces electron-withdrawing effects, altering π-π stacking interactions .
- Molecular Weight : 422.474 g/mol, slightly higher than the target’s estimated mass (~420 g/mol) .
2.1.2. 4-(4-Methylphenyl)-N-Propyl-3-(1H-Pyrrol-1-yl)Thiophene-2-Carboxamide ()
- Structure : Features a 4-methylphenyl group on the thiophene and a propyl chain on the amide nitrogen.
- Comparison :
2.1.3. N-Substituted Thiophene-2-Carboxamides ()
Compounds T-IV-B to T-IV-I (Table 1) share the thiophene-2-carboxamide core but vary in acryloylphenyl substituents:
- Synthesis: All analogs were synthesized via condensation of ketones with aldehydes in ethanol, yielding 63–74% . The target compound likely follows a similar route, though specific details are unavailable.
- Functional Groups : IR data confirm the presence of amide (N-H, C=O) and aryl (C=C) groups, consistent with the target’s structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


